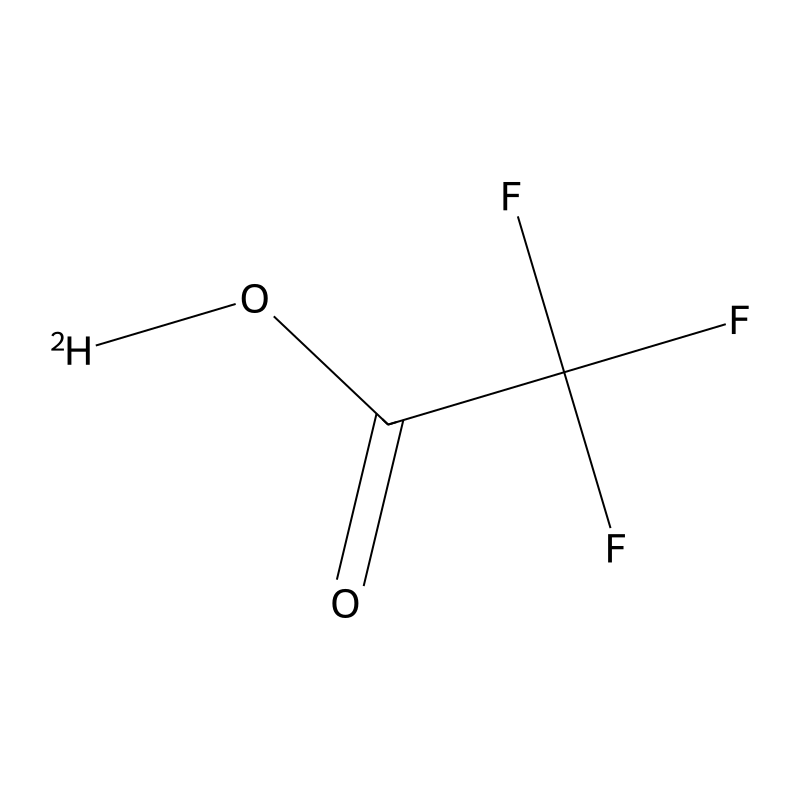

Trifluoroacetic acid-d

C2HF3O2

CF3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2HF3O2

CF3COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, miscible at 20 °C

1000 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

Canonical SMILES

Isomeric SMILES

- Trifluoroacetic acid-d, commonly known as TFA, has seen extensive application in organic synthesis both as a solvent and as a catalyst/reagent .

- It can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

- Trifluoroacetic acid-d is employed as a solvent to investigate the conformations of cyclic peptides by proton NMR spectra .

- The method involves using Trifluoroacetic acid-d as a solvent in NMR spectroscopy to investigate the conformations of cyclic peptides .

- Trifluoroacetic acid-d is also used to compose NMR solvent mixture to investigate the NMR spectra of high molecular weight polyesters such as polyglycolide (PG) and poly (ethylene terephthalate) .

- The method involves using Trifluoroacetic acid-d in a solvent mixture for NMR spectroscopy to investigate the spectra of these polyesters .

Organic Synthesis

Conformation Analysis of Cyclic Peptides

Investigation of High Molecular Weight Polyesters

- Trifluoroacetic acid-d is used as a biochemical for proteomics research .

- In proteomics, it can be used in the preparation of samples for mass spectrometry analysis .

- Trifluoroacetic acid-d is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

- It is used in the production of various agrochemicals and pharmaceuticals due to its strong organic acid properties .

Biochemical for Proteomics Research

Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals

Environmental Exposures Assessment

- Trifluoroacetic acid-d is used in protein sequencing as a cleavage agent .

- It is used to cleave peptide bonds, which allows for the identification of the amino acid sequence in a protein .

- Trifluoroacetic acid-d is used as a mobile phase modifier in high-performance liquid chromatography (HPLC) .

- It is used to adjust the pH of the mobile phase, which can affect the separation of compounds in the HPLC .

Protein Sequencing

HPLC Mobile Phase

Mass Spectrometry

Trifluoroacetic acid-d is a deuterated form of trifluoroacetic acid, which is a synthetic organofluorine compound with the chemical formula . It is characterized by the replacement of hydrogen atoms in the acetic acid molecule with fluorine atoms, resulting in a colorless liquid that has a strong, vinegar-like odor. This compound is known for its high acidity, being approximately 34,000 times more acidic than acetic acid due to the electron-withdrawing effects of the trifluoromethyl group, which stabilizes the anionic conjugate base formed upon deprotonation .

TFA-d is a corrosive and irritating liquid. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation.

Trifluoroacetic acid-d is not biologically active in the traditional sense but can influence biological systems due to its strong acidity and potential toxicity. It is harmful when inhaled and can cause severe skin burns. Additionally, trifluoroacetic acid is toxic to aquatic organisms even at low concentrations . Its metabolic breakdown products can also have implications for human health, particularly concerning exposure through contaminated water and food sources.

The synthesis of trifluoroacetic acid-d typically involves the electrofluorination of acetic anhydride or acetyl chloride followed by hydrolysis. The general reaction scheme can be summarized as follows:

- Electrofluorination:

- Hydrolysis:

For deuterated variants, deuterium-labeled reagents are used during synthesis to introduce deuterium at specific positions .

Trifluoroacetic acid-d finds applications primarily in organic chemistry and analytical techniques. Its uses include:

- Peptide Synthesis: As a strong acid for deprotecting amino acids during peptide synthesis.

- Liquid Chromatography: Employed as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating peptides and small proteins.

- Nuclear Magnetic Resonance Spectroscopy: Acts as a solvent for NMR studies due to its volatility and solubility properties.

- Mass Spectrometry: Used as a calibrant due to its well-defined mass characteristics .

Trifluoroacetic acid-d shares similarities with several other fluorinated carboxylic acids. Below are some comparable compounds along with their unique features:

| Compound | Formula | Unique Features |

|---|---|---|

| Fluoroacetic Acid | Highly toxic; naturally occurring rodenticide | |

| Difluoroacetic Acid | Less toxic than fluoroacetic acid; used as a herbicide | |

| Trichloroacetic Acid | Stronger oxidizing agent; used in cosmetic procedures | |

| Perfluorobutyric Acid | Fully fluorinated; used in specialized chemical applications |

Trifluoroacetic acid-d is unique due to its specific isotopic labeling (deuterium), which allows for enhanced resolution in spectroscopic methods compared to its non-deuterated counterparts. Its strong acidity combined with fluorine's electronegativity gives it distinct reactivity patterns not found in other similar compounds .

Trifluoroacetic acid-d (CF$$3$$COOD), the deuterated form of trifluoroacetic acid (TFA), emerged as a critical reagent in the mid-20th century alongside advancements in nuclear magnetic resonance (NMR) spectroscopy and synthetic organic chemistry. The initial synthesis of TFA in the 1930s via electrofluorination of acetyl chloride or acetic anhydride laid the groundwork for deuterated derivatives. By the 1960s, methods for preparing TFA-d were refined, including the reaction of trifluoroacetic anhydride with heavy water (D$$2$$O) under argon atmosphere, achieving conversion rates exceeding 98%. Early applications focused on its utility as a solvent for NMR studies due to its ability to suppress proton interference in spectral analysis.

The 1990s saw expanded use in peptide synthesis and catalysis, driven by its strong acidity (pK$$_a$$ ≈ 0.3) and compatibility with moisture-sensitive reactions. A pivotal milestone was its adoption in ligand-directed hydrogen-deuterium (H-D) exchange reactions, enabling site-selective deuteration of aromatic substrates.

Significance in Contemporary Scientific Investigations

Trifluoroacetic acid-d is indispensable in three key areas:

- Organic Synthesis: As a deuterium source, it facilitates isotopic labeling of pharmaceuticals. For example, palladium-catalyzed H-D exchange reactions using CF$$_3$$COOD enable ortho-selective deuteration of ketones and amino acids.

- Analytical Chemistry: Its low proton content makes it a preferred solvent for $$^1$$H and $$^{19}$$F NMR spectroscopy. The chemical shift of CF$$_3$$COOD in $$^1$$H NMR (δ = 11.50 ppm) and $$^{19}$$F NMR (δ = -75.5 ppm) serves as a reference for calibrating spectra.

- Pharmaceutical Research: Deuterated drugs like D$$3$$-ELQ-316, an antimalarial compound, rely on CF$$3$$COOD for selective methyl group deuteration.

Current Research Landscape and Knowledge Gaps

Recent studies focus on optimizing synthetic protocols to enhance deuteration efficiency. For instance, a 2024 method achieved 98.8% heavy water conversion using argon bubbling and low-temperature conditions. However, challenges persist:

- Environmental Impact: CF$$_3$$COOD’s precursor, TFA, is a persistent environmental pollutant with a half-life exceeding 10 years in groundwater.

- Reaction Specificity: Uncontrolled deuteration in polyfunctional molecules remains problematic, necessitating improved catalytic systems.

- Cost-Effectiveness: Scalable production of high-purity CF$$_3$$COOD requires energy-intensive distillation steps.

The synthesis of trifluoroacetic acid-d is an area of ongoing innovation, driven by the need for higher isotopic purity, greater efficiency, and scalable processes. The methodologies employed span from classical chemical transformations adapted for isotopic substitution to cutting-edge catalytic deuteration techniques. The following sections provide an in-depth analysis of each major approach, drawing on recent literature, patent disclosures, and industrial practices.

Industrial Synthesis Pathways

Industrial-scale synthesis of trifluoroacetic acid-d is fundamentally rooted in the large-scale production of its non-deuterated counterpart, trifluoroacetic acid, which is itself a product of significant commercial importance. The conventional industrial synthesis of trifluoroacetic acid typically involves the hydrolysis of trifluoroacetyl chloride with water, as outlined in several patent disclosures and chemical process literature [2]. This process can be adapted for the preparation of trifluoroacetic acid-d by substituting deuterium oxide (D₂O) for water in the hydrolysis step, thereby introducing deuterium at the carboxylic acid position.

The process begins with the generation of trifluoroacetyl chloride, which is commonly synthesized by the chlorination and oxidation of chlorodifluoromethane or by the reaction of trichloroacetyl chloride with sulfur tetrafluoride. Once trifluoroacetyl chloride is obtained, it is subjected to hydrolysis using deuterium oxide under controlled conditions. The reaction proceeds as follows:

$$

\text{CF}3\text{COCl} + \text{D}2\text{O} \rightarrow \text{CF}_3\text{COOD} + \text{DCl}

$$

The resulting trifluoroacetic acid-d is then separated from the reaction mixture by distillation, taking advantage of its relatively low boiling point and high volatility. Industrial processes are designed to minimize isotopic dilution and contamination, often employing closed systems and rigorous purification protocols to ensure that the final product meets stringent isotopic enrichment specifications.

A summary of key process parameters for industrial synthesis is presented in Table 1.

| Parameter | Typical Value/Range |

|---|---|

| Starting material | Trifluoroacetyl chloride |

| Deuterium source | Deuterium oxide (D₂O) |

| Reaction temperature | 0–25 °C |

| Reaction pressure | Atmospheric or slight vacuum |

| Product isolation | Distillation |

| Typical isotopic purity | 98–99.5 atom % D |

Industrial synthesis is further characterized by the need for robust containment of corrosive intermediates, efficient recycling of deuterium oxide, and minimization of hydrogen isotope exchange with atmospheric moisture. The scalability of this approach makes it the preferred method for commercial suppliers of high-purity trifluoroacetic acid-d [5].

Laboratory-Scale Preparation Techniques

On the laboratory scale, the synthesis of trifluoroacetic acid-d is typically performed using methods that prioritize accessibility of reagents, simplicity of apparatus, and flexibility in batch size. The most straightforward laboratory preparation mirrors the industrial process, substituting deuterium oxide for water in the hydrolysis of trifluoroacetyl chloride. However, laboratory chemists have also developed alternative routes to accommodate the limited availability of certain starting materials or to achieve higher isotopic incorporation.

One common laboratory technique involves the direct exchange of the acidic proton in trifluoroacetic acid with deuterium from deuterium oxide. This process, known as H–D exchange, exploits the high acidity of trifluoroacetic acid, which enables relatively facile exchange even under mild conditions. The reaction is typically conducted by dissolving trifluoroacetic acid in an excess of deuterium oxide and allowing the mixture to equilibrate at room temperature or with gentle heating. The equilibrium can be represented as:

$$

\text{CF}3\text{COOH} + \text{D}2\text{O} \rightleftharpoons \text{CF}_3\text{COOD} + \text{HOD}

$$

Repeated cycles of evaporation and re-dissolution in fresh deuterium oxide can be employed to drive the exchange to completion, thereby increasing the isotopic purity of the product. This method is particularly attractive for small-scale preparations, as it does not require hazardous intermediates or specialized equipment.

Another laboratory approach involves the use of ion-exchange resins in the deuterium form to facilitate the exchange of the carboxylic proton with deuterium. This method can offer advantages in terms of selectivity and minimization of isotopic dilution, especially when high-purity deuterium oxide is scarce or expensive.

Table 2 summarizes typical laboratory-scale preparation conditions.

| Parameter | Typical Value/Range |

|---|---|

| Starting material | Trifluoroacetic acid |

| Deuterium source | Deuterium oxide (D₂O) |

| Reaction temperature | 20–80 °C |

| Reaction time | 2–24 hours |

| Number of exchange cycles | 1–5 |

| Typical isotopic purity | 95–99.5 atom % D |

Laboratory-scale preparations are generally limited by the availability and cost of deuterium oxide, as well as by the efficiency of the exchange process. Nonetheless, these methods provide a practical means for researchers to obtain trifluoroacetic acid-d for analytical or synthetic applications.

Advanced Deuteration Strategies

While direct exchange and hydrolysis with deuterium oxide are effective, advanced deuteration strategies have been developed to address challenges such as incomplete isotopic incorporation, side reactions, and the need for selective deuteration in complex molecules. These strategies often employ catalytic or mechanistic innovations to achieve higher efficiency and specificity.

A notable example is the use of transition metal-catalyzed hydrogen–deuterium exchange, particularly in the context of aromatic substrates. Recent research has demonstrated that palladium complexes bearing N-heterocyclic carbene ligands can catalyze the selective deuteration of aromatic compounds in the presence of deuterated trifluoroacetic acid [4]. In this methodology, the palladium catalyst activates the aromatic C–H bond, enabling its replacement with deuterium from the solvent. Although this approach is primarily applied to the deuteration of organic substrates, it underscores the utility of trifluoroacetic acid-d as both a reagent and a solvent in advanced isotopic labeling protocols.

For the direct synthesis of trifluoroacetic acid-d, catalytic strategies may also be employed to enhance the rate and extent of H–D exchange. For instance, acid-catalyzed exchange using strong acid catalysts in the presence of deuterium oxide can accelerate the isotopic substitution at the carboxylic position. Additionally, the use of microwave irradiation or ultrasonic agitation has been explored to increase the efficiency of deuterium incorporation, particularly in cases where conventional heating is insufficient.

Recent patent literature describes methods for the preparation of deuterated trifluoroacetic acid that combine chemical and physical techniques to maximize isotopic enrichment [7]. These methods may involve the use of azeotropic distillation to remove residual water, thereby preventing back-exchange of deuterium with hydrogen, or the application of vacuum techniques to facilitate the removal of volatile byproducts.

Table 3 presents a comparison of advanced deuteration strategies.

| Strategy | Key Features | Typical Isotopic Purity |

|---|---|---|

| Transition metal-catalyzed H–D exchange | Selective, applicable to complex substrates | Up to 99.5 atom % D |

| Acid-catalyzed exchange | Rapid, efficient for simple carboxylic acids | 95–99 atom % D |

| Microwave/ultrasound-assisted exchange | Enhanced reaction rates, energy efficient | 95–99 atom % D |

| Azeotropic/vacuum techniques | Minimizes isotopic dilution | 98–99.5 atom % D |

These advanced strategies are particularly valuable when the highest levels of deuterium incorporation are required, such as in the preparation of standards for quantitative nuclear magnetic resonance spectroscopy or in mechanistic studies of isotope effects.

Recent Innovations in Synthesis Optimization

The synthesis of trifluoroacetic acid-d has benefited from several recent innovations aimed at improving yield, purity, cost-effectiveness, and environmental sustainability. These advances reflect the broader trends in chemical manufacturing towards greener processes, reduced waste, and enhanced process control.

One area of innovation is the optimization of reaction conditions to minimize the consumption of expensive deuterium oxide while maximizing isotopic incorporation. Process intensification techniques, such as continuous flow reactors and microreactor technology, have been explored to enable more efficient mixing and heat transfer, thereby reducing reaction times and improving product consistency.

Another significant development is the application of real-time analytical techniques, such as in situ infrared spectroscopy and online mass spectrometry, to monitor the progress of H–D exchange reactions. These tools allow for precise control over reaction endpoints, ensuring that the desired level of deuteration is achieved without unnecessary reagent consumption.

Recent patent disclosures have also described the use of recyclable catalysts and reagents, as well as the recovery and reuse of deuterium oxide from reaction effluents [7]. These approaches contribute to the overall sustainability of the synthesis, reducing both costs and environmental impact.

A notable innovation in the purification of trifluoroacetic acid-d involves the use of high-efficiency distillation columns equipped with isotopic fractionation capabilities. By exploiting the slight differences in volatility between hydrogen- and deuterium-containing species, these columns can achieve further enrichment of the deuterated product, even from starting materials of moderate isotopic purity.

Table 4 summarizes recent innovations and their impact on key process metrics.

| Innovation | Impact on Synthesis |

|---|---|

| Continuous flow/microreactor technology | Reduced reaction time, improved yield |

| Real-time analytical monitoring | Enhanced process control, reduced waste |

| Catalyst/reagent recycling | Lower cost, improved sustainability |

| Isotopic fractionation distillation | Higher isotopic purity, efficient enrichment |

These innovations collectively enhance the feasibility of producing trifluoroacetic acid-d at both laboratory and industrial scales, meeting the growing demand for high-purity isotopic reagents in research and industry.

Preparation of High Isotopic Purity Samples

The preparation of trifluoroacetic acid-d with high isotopic purity is essential for applications in nuclear magnetic resonance spectroscopy, isotopic labeling studies, and as internal standards in quantitative analysis. Achieving and verifying high isotopic enrichment requires a combination of optimized synthetic methods and rigorous analytical validation.

The most effective approach to high-purity trifluoroacetic acid-d involves multiple cycles of H–D exchange using deuterium oxide, coupled with azeotropic removal of residual water and careful distillation to separate the deuterated product from any hydrogen-containing impurities. The use of high-purity starting materials and deuterium oxide of at least 99.9 atom % D is critical to achieving final products with isotopic purities exceeding 99.5 atom % D [5].

Analytical verification of isotopic purity is typically performed using nuclear magnetic resonance spectroscopy, which can directly quantify the relative proportions of hydrogen and deuterium at the carboxylic position. Mass spectrometry and infrared spectroscopy may also be employed to confirm the absence of significant hydrogen contamination.

Commercial suppliers of trifluoroacetic acid-d routinely provide certificates of analysis documenting the isotopic composition, as well as other quality parameters such as chemical purity, water content, and residual acidity [5]. The reproducibility and reliability of these high-purity samples are ensured through stringent quality control protocols and batch-to-batch consistency testing.

Table 5 presents typical specifications for high-purity trifluoroacetic acid-d.

| Parameter | Specification |

|---|---|

| Isotopic purity (deuterium) | ≥99.5 atom % D |

| Chemical purity | ≥99% |

| Water content | ≤0.1% |

| Residual acidity (as H⁺) | ≤0.05% |

| Appearance | Clear, colorless liquid |

The availability of high-purity trifluoroacetic acid-d has enabled its widespread use as a solvent in nuclear magnetic resonance spectroscopy, where it provides minimal background signals and facilitates the detailed analysis of organic compounds. Its role as a reagent in synthetic chemistry and isotopic labeling further underscores the importance of maintaining rigorous standards in its preparation and characterization.

Palladium-N-Heterocyclic Carbene Catalyzed Ortho-Selective Exchange Processes

Palladium-N-heterocyclic carbene complexes have emerged as highly effective catalysts for the ortho-selective hydrogen-deuterium exchange of aromatic compounds using trifluoroacetic acid-d as both solvent and deuterium source [1] [2]. The mechanism involves the formation of a metallocycle intermediate through reversible carbon-hydrogen activation, where the palladium center coordinates to the aromatic substrate via a directing group such as a ketone, amide, or carboxylic acid functionality [3] [4] [2].

The reaction proceeds through initial coordination of the substrate to the palladium-N-heterocyclic carbene complex, followed by concerted metalation-deprotonation at the ortho position relative to the directing group [1] [3]. Experimental evidence strongly suggests that palladium facilitates carbon-hydrogen activation of the aromatic substrates through a mechanism that involves the formation of a five-membered palladacycle intermediate [2]. The N-heterocyclic carbene ligand provides superior electronic properties compared to traditional phosphine ligands, with strong sigma-electron-donating ability that renders oxidative insertion facile even in challenging substrates [5].

Studies using various palladium salts demonstrated that the palladium-N-heterocyclic carbene catalyst exhibits distinguished reactivity compared to other palladium species, which were ineffective as deuteration catalysts [1] [2]. The use of catalyst featuring an N-heterocyclic carbene ligand is critical for the observed reactivity, as conventional palladium sources such as palladium acetate, palladium chloride, and tetrakis(triphenylphosphine)palladium showed minimal deuterium incorporation under identical conditions [1].

Factors Influencing Exchange Efficiency

Several key factors influence the efficiency of hydrogen-deuterium exchange processes in trifluoroacetic acid-d systems. Temperature plays a crucial role, with exchange rates showing strong dependence on reaction temperature [1] [2]. At lower temperatures, very low amounts of deuterium incorporation are observed, while optimal exchange occurs at elevated temperatures typically in the range of 110-383 K [6] [1].

The electronic properties of the aromatic ring significantly influence exchange efficiency. Less basic anilines and highly activated acetanilides show the best results, reflecting the likelihood of different mechanistic pathways [6] [7]. Strongly electron-withdrawing substituents, such as nitro groups, can completely suppress exchange, while moderately electron-donating groups enhance reactivity [1] [2]. The steric environment around the exchange site also plays an important role, with bulky substituents potentially hindering the approach of the catalyst or deuterating agent [6].

Solvent effects are particularly pronounced in these systems. Deuterated trifluoroacetic acid serves not only as the deuterium source but also as a unique reaction medium that stabilizes reactive intermediates [6] [7]. Little or no hydrogen-deuterium exchange was observed when deuterated acetic acid or methanol was used in place of trifluoroacetic acid-d as solvent, highlighting the special properties of this fluorinated acid [1] [2].

The nature of the directing group significantly influences both the regioselectivity and efficiency of exchange. Ketones, amides, and carboxylic acids all serve as effective directing groups, but their relative effectiveness varies depending on the specific substrate and reaction conditions [1] [3] [2]. The formation of weakly coordinated palladacycle intermediates, as opposed to strongly coordinated ones, demonstrates superior reactivity in these deuteration processes [3] [4].

Interactions with Criegee Intermediates

Temperature-Dependence of Reaction Rates

The reactions of trifluoroacetic acid with Criegee intermediates exhibit remarkable temperature dependence, with rate coefficients decreasing with increasing temperature in the range of 240-340 K [8] [9]. This unusual negative temperature dependence contrasts with typical Arrhenius behavior and provides important insights into the reaction mechanism.

For the reaction of formaldehyde oxide (CH₂OO) with trifluoroacetic acid, the rate coefficient at 294 K is (3.4±0.3)×10⁻¹⁰ cm³ s⁻¹, while for acetone oxide ((CH₃)₂COO) the rate coefficient is (6.1±0.2)×10⁻¹⁰ cm³ s⁻¹ [8] [9]. These values exceed estimates for collision-limited rate coefficients, suggesting rate enhancement by capture mechanisms due to the large permanent dipole moments of both reactants [8] [9].

The temperature dependence can be described by a complex expression that incorporates both temperature-dependent and temperature-independent terms. For the CH₂OO + CF₃COOH reaction, the rate coefficient follows: k [cm³ s⁻¹] = (3.8±2.6)×10⁻¹⁸ T² exp((1620±180)/T) + 2.5×10⁻¹⁰ [8] [9]. Similarly, for the (CH₃)₂COO + CF₃COOH reaction: k [cm³ s⁻¹] = (4.9±4.1)×10⁻¹⁸ T² exp((1620±230)/T) + 5.2×10⁻¹⁰ [8] [9].

The negative temperature dependence observed in these systems indicates that intermolecular interactions driving the free energy evolution become increasingly important at lower temperatures. This behavior is characteristic of complex forming reactions where the equilibrium favors the stability of intermediate complexes at lower temperatures, overriding the positive temperature dependence of thermally activated elementary reactions.

Pre-Reactive Complex Formation and Stabilization

The unusual kinetic behavior observed in trifluoroacetic acid-Criegee intermediate reactions is attributed to competitive stabilization of pre-reactive complexes [8] [9]. Pre-reactive complexes are weakly bound assemblies with a potential minimum that precedes the activation barrier along the reaction path. Unlike van der Waals complexes, which dissociate reversibly into their constituents, pre-reactive complexes may undergo vigorous reaction to form different products.

The formation of pre-reactive complexes in these systems is facilitated by the large permanent dipole moments of both trifluoroacetic acid and Criegee intermediates [8] [9]. The dipole moment of trifluoroacetic acid is approximately 2.28 D, while Criegee intermediates possess even larger dipole moments due to their zwitterionic character [8]. These strong dipole-dipole interactions lead to the formation of relatively stable pre-reactive complexes that can persist long enough to undergo chemical transformation.

The stabilization of pre-reactive complexes becomes more favorable at lower temperatures due to the enthalpic contribution of intermolecular interactions overcoming the entropic penalty of complex formation [8]. This temperature-dependent equilibrium between free reactants and complexed species accounts for the observed negative temperature dependence of the overall rate coefficients [8] [9].

Theoretical calculations suggest that the pre-reactive complex involves specific orientational arrangements of the reactants that optimize electrostatic interactions while positioning the reactive centers for subsequent chemical transformation [8]. The lifetime of these complexes is sufficient to allow for conformational rearrangements and approach to transition state geometries, but not long enough to achieve thermal equilibration with the surrounding environment.

Formation and Reactivity of Trifluoroacetic Sulfuric Anhydride

Reaction Pathways with Sulfur Trioxide

Trifluoroacetic sulfuric anhydride (CF₃COOSO₂OH, TFASA) is formed through the gas-phase reaction of trifluoroacetic acid with sulfur trioxide via a concerted cycloaddition mechanism. This reaction follows the general pattern observed for other carboxylic sulfuric anhydrides, proceeding through: CF₃COOH + SO₃ → CF₃COOSO₂OH.

The mechanism involves a concerted cycloaddition analogous to that found for other carboxylic sulfuric anhydrides, but with distinctive features imposed by the trifluoromethyl group. Calculations at the M06-2X/6-311++G(3df,3pd) level indicate that the equilibrium orientation of the CF₃ group relative to the C═O bond changes upon formation of the anhydride. This conformational change indicates that any reaction path connecting the equilibrium structures of CF₃COOH and CF₃COOSO₂OH necessarily includes both cycloaddition and internal rotation.

The reaction proceeds through initial formation of a putative CF₃COOH···SO₃ complex, followed by cycloaddition to form the anhydride product. The formation of this complex is facilitated by the electrophilic nature of sulfur trioxide and the nucleophilic character of the carboxyl oxygen atoms in trifluoroacetic acid. The highly electronegative fluorine atoms in the trifluoromethyl group influence both the thermodynamics and kinetics of this process.

Experimental observation of TFASA has been achieved using pulsed-nozzle Fourier transform microwave spectroscopy, where the compound was generated in situ in a supersonic expansion. The spectrum obtained was notably weaker than those of previously studied carboxylic sulfuric anhydrides, consistent with the higher activation barrier for TFASA formation.

Barrier Heights and Transition State Analysis

CCSD(T)/complete basis set calculations with double and triple extrapolation indicate that the barrier to form TFASA from a putative CF₃COOH···SO₃ complex is approximately 1.2 kcal/mol after zero-point energy corrections. This barrier height is significantly larger than the near-zero or slightly negative barriers previously reported for reactions of SO₃ with non-fluorinated carboxylic acids.

The elevated barrier height for TFASA formation is attributed to the electronic effects of the trifluoromethyl group, which withdraws electron density from the carboxyl moiety and reduces its nucleophilicity toward sulfur trioxide. This electronic deactivation makes the initial complex formation less favorable and increases the energy required for the subsequent cycloaddition step.

The transition state for TFASA formation involves significant structural reorganization, including rotation of the CF₃ group and formation of new C-O-S bonds. The barrier height of 1.2 kcal/mol represents a substantial energy requirement compared to the essentially barrierless processes observed for simple aliphatic carboxylic acids. This difference likely accounts, at least in part, for the reduced spectral intensity observed in experimental studies.

Analysis of the potential energy surface reveals that the reaction is thermodynamically favorable despite the kinetic barrier. The overall formation energy for TFASA at the CCSD(T)/CBS(D-T) level is approximately -16.7 kcal/mol, indicating that the anhydride is significantly more stable than the separated reactants. However, the kinetic barrier of 1.2 kcal/mol means that the reaction rate is reduced compared to non-fluorinated analogs.

The unique structural and electronic properties of the trifluoromethyl group influence both the thermodynamics and kinetics of TFASA formation. Theoretical values of structural parameters, atomic charges, and vibrational frequencies all support the view that TFASA represents a somewhat unique addition to the series of carboxylic sulfuric anhydrides studied to date.

Electron-Stimulated Reactions in Nanofilms

Dissociative Electron Attachment Mechanisms

Electron-stimulated reactions in nanofilms of trifluoroacetic acid and related compounds proceed primarily through dissociative electron attachment mechanisms. These processes involve the formation of temporary negative ion states that subsequently undergo fragmentation to produce various anionic and neutral species.

In molecular nanofilms of chlorodifluoroacetic acid (CClF₂COOH), which serves as a model system closely related to trifluoroacetic acid, dissociative electron attachment produces fragment anions including O⁻, F⁻, OH⁻, and Cl⁻. These fragments arise from broad resonance features in the energy range of 4-14 eV and are assigned to dissociative electron attachment of molecules or dimers at or near the surface of the film, followed by desorption.

The mechanism involves initial electron capture to form a temporary negative ion resonance, followed by rapid fragmentation before the excess electron can autodetach. The temporary anion state can be stabilized through interactions with neighboring molecules in the condensed phase, leading to enhanced cross-sections for dissociative processes compared to gas-phase reactions.

Notably, the strong low-energy dissociative electron attachment resonances (0-2 eV) observed in gas-phase studies are completely suppressed in electron-stimulated desorption from nanofilms. This suppression is attributed to the different electronic environment in the condensed phase, where intermolecular interactions and polarization effects modify the energetics of temporary negative ion states.

The efficiency of dissociative electron attachment depends strongly on the film thickness and morphology. For thin films (less than approximately 2 monolayers), electron trapping probability is low and electrons trap preferentially at the film-vacuum interface. For thicker films, electron trapping increases and electrons are trapped in the bulk of the film, leading to enhanced reaction yields.

Fragment Anion Formation Pathways

The formation of fragment anions in electron-stimulated reactions of trifluoroacetic acid nanofilms follows specific pathways determined by the electronic structure and bonding in the temporary negative ion states. The primary fragmentation channels involve cleavage of bonds that are weakened upon electron attachment, particularly those involving highly electronegative atoms such as fluorine and oxygen.

Fluoride ion (F⁻) formation represents one of the most prominent fragmentation pathways in perfluorinated compounds. This process involves dissociative electron attachment to C-F bonds, which are activated upon formation of the temporary negative ion state. The high electronegativity of fluorine stabilizes the anionic fragment, making fluoride loss energetically favorable.

Hydroxide ion (OH⁻) formation occurs through cleavage of the O-H bond in the carboxyl group. This fragmentation pathway is facilitated by the acidic nature of the carboxyl proton, which becomes more labile in the presence of excess negative charge. The resulting OH⁻ anion is stabilized by its high electron affinity and can desorb from the surface.

Oxygen anion (O⁻) formation involves more complex rearrangement processes, typically requiring cleavage of multiple bonds or rearrangement of the molecular framework. These processes generally require higher electron energies and show broad resonance features in the 4-14 eV range.

Extended electron irradiation at energies above 10 eV results in the formation of carbon dioxide as a major neutral product. This process involves extensive fragmentation and rearrangement of the molecular framework, ultimately leading to the nearly complete transformation of the initial compound in favor of CO₂ and other decomposition products. The formation of CO₂ suggests that the carboxyl group can be completely mineralized under sufficiently harsh electron bombardment conditions.

Physical Description

Liquid

Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB]

FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless, fuming liquid; hygroscopic

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Enthalpy of vaporization: 33 kJ/mol at boiling point

72 °C

Heavy Atom Count

Vapor Density

Density

Relative density (water = 1): 1.5

Odor

Strong pungent odo

Decomposition

Melting Point

-15 °C

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (97.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (12.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 11

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Trifluoroacetic acid is a known human metabolite of (R)-halothane.

Wikipedia

Hesperetin

Use Classification

PFAS -> Ultra Short Chain PFcarboxylic acids

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Preparation: ... A. L. Henne, US 2371757 (1945 to du Pont)

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

All Other Basic Organic Chemical Manufacturing

Acetic acid, 2,2,2-trifluoro-: ACTIVE